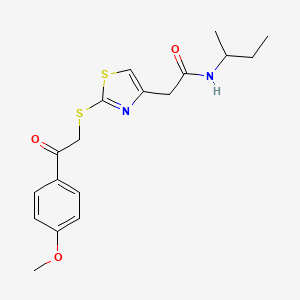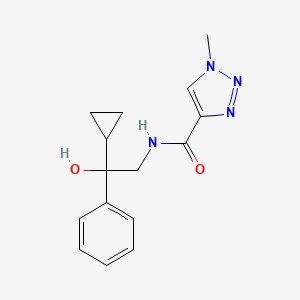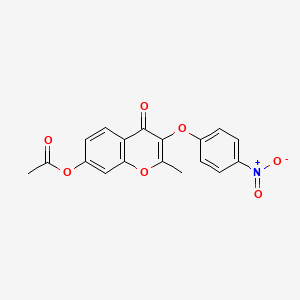
N-(sec-butyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound falls within a class of substances known for their varied biological activities. While the direct studies on this specific compound may be limited, related compounds have been extensively researched for their structural and functional properties. These compounds are generally studied for their potential pharmaceutical applications and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds and proceeding through various stages of functionalization, such as acylation, thioether formation, and cyclization. Methods such as carbodiimide condensation catalysis have been used for the synthesis of thiadiazolyl acetamide derivatives, indicating the complexity and specificity of the synthetic routes employed for these compounds (Yu et al., 2014).
Molecular Structure Analysis
Molecular structure analyses, particularly crystal structure determination and spectroscopic characterization, play a crucial role in understanding the compound's geometry and electronic properties. Studies on related compounds have shown diverse hydrogen bonding patterns and molecular conformations, contributing to their stability and reactivity (Balijapalli et al., 2017).
Aplicaciones Científicas De Investigación
Structural Analysis and Comparison
- The compound falls into a broader category of (oxothiazolidin-2-ylidene)acetamides, with structural studies revealing insights into crystal structures and comparisons with related structures, contributing to the understanding of their molecular configurations and potential interactions in different environments (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Antioxidant and Anti-inflammatory Activities
- Novel derivatives within the same chemical family have been synthesized and evaluated for their anti-inflammatory and antioxidant activities, showcasing their potential in therapeutic applications. Specifically, compounds have exhibited significant activities in various assays, indicating their role in scavenging harmful radicals and modulating inflammatory processes (Koppireddi et al., 2013).
Inhibitory Activity on Enzymes
- Compounds with structural similarities have shown strong inhibitory activities on specific enzymes, such as COX-2, which is pivotal in inflammatory processes. The presence of a 4-methoxyphenyl group within the structure enhances the compound's selectivity and efficacy, as supported by molecular docking studies (Ertas et al., 2022).
Anticancer and Antimicrobial Activities
- Research indicates that related thiazole derivatives exhibit significant anticancer and antimicrobial properties. The process of synthesizing these compounds involves intricate chemical reactions, and their biological activities have been confirmed through various assays, highlighting their potential in treating infections and cancer (Saravanan et al., 2010).
Optoelectronic Properties
- Thiazole-based compounds, closely related to the subject chemical, have been synthesized and studied for their optoelectronic properties. These studies are crucial for applications in fields such as material science and engineering, where the optical and electronic characteristics of materials are paramount (Camurlu & Guven, 2015).
Propiedades
IUPAC Name |
N-butan-2-yl-2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-4-12(2)19-17(22)9-14-10-24-18(20-14)25-11-16(21)13-5-7-15(23-3)8-6-13/h5-8,10,12H,4,9,11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYZNQQHMCCXKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-butyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol](/img/structure/B2495943.png)
![[3-(Morpholin-4-yl)oxan-3-yl]methanamine](/img/structure/B2495944.png)
![2-Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2495945.png)

![N-(4-methoxybenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2495949.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2495952.png)
![N-[[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2495953.png)
![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B2495954.png)


![4-chloro-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2495959.png)
![N-(3-ethylphenyl)-2-[2-oxo-7-(pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetamide](/img/structure/B2495962.png)

![1-ethyl-3-methyl-5-((3-methylbenzyl)thio)-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2495964.png)